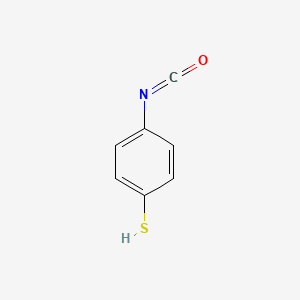

Benzenethiol, 4-isocyanato-

Overview

Description

Benzenethiol, 4-isocyanato- (hypothetical structure: C₆H₄(SH)(NCO)-1,4) is a theoretical aromatic compound combining a thiol (-SH) and an isocyanate (-NCO) group in para positions on a benzene ring.

- Thiol-containing analogs: Benzenethiol (C₆H₅SH, CAS 108-98-5) is a well-studied compound used in polymer synthesis, pharmaceuticals, and surface chemistry due to its strong adsorption on metals like gold and silver .

- Isocyanate-containing analogs: Compounds like Methylene Diphenyl Diisocyanate (MDI, CAS 101-68-8) and p-chlorophenyl isocyanate (CAS 104-12-1) demonstrate the reactivity of isocyanate groups in forming polyurethanes and other polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenethiol, 4-isocyanato- typically involves the reaction of 4-aminobenzenethiol with phosgene or its derivatives. The reaction proceeds under controlled conditions to ensure the selective formation of the isocyanate group without affecting the thiol group. The general reaction can be represented as follows:

4-Aminobenzenethiol+Phosgene→Benzenethiol, 4-isocyanato-+HCl

Industrial Production Methods: In industrial settings, the production of Benzenethiol, 4-isocyanato- may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of protective atmospheres, such as nitrogen or argon, is common to prevent unwanted side reactions.

Chemical Reactions Analysis

Thiol-Isocyanate Click Reactions

The thiol-isocyanate reaction is a rapid, catalyst-driven process forming thiourethane bonds. For aromatic isocyanates like 4-isocyanatobenzenethiol, tertiary amines such as DBU (1,8-diazabicycloundec-7-ene) or DBN (1,5-diazabicyclonon-5-ene) accelerate the reaction to completion within seconds .

Mechanism :

-

Step 1 : Nucleophilic attack of the amine catalyst on the isocyanate carbon, forming a zwitterionic intermediate.

-

Step 2 : Thiol deprotonation by the amine, generating a thiolate anion.

-

Step 3 : Thiolate attack on the activated isocyanate, yielding a thiourethane product .

Kinetic Data :

| Catalyst | Rate Constant (k, L·mol⁻¹·s⁻¹) | Reaction Time (s) |

|---|---|---|

| DBU (0.4 mol%) | 0.345 | 30 |

| Triethylamine | 0.0219 | 1800 |

| DBN | Comparable to DBU | 30 |

Data from phenyl isocyanate/thiol models under ambient conditions .

Competing Reactions with Hydroxyl Groups

Example :

-

Reaction with 4-hydroxybenzyl alcohol proceeds via:

Catalyst and Solvent Effects

-

Catalyst Basicity : Strong bases (e.g., DBU, pKa ~12) enhance reaction rates by improving thiol deprotonation .

-

Solvent Polarity : Polar solvents (e.g., dioxane, methyl ethyl ketone) increase reaction rates by stabilizing zwitterionic intermediates .

Activation Energies :

| Reaction Phase | Activation Energy (kJ·mol⁻¹) |

|---|---|

| Induction phase | 46.4 |

| Phenolic -OH phase | 35.2 |

| Alcoholic -OH phase | 41.5 |

Data for 4-hydroxybenzyl alcohol/phenyl isocyanate in dioxane .

Side Reactions

-

Dimerization : Isocyanates may form uretidinedione dimers under anhydrous conditions, but this is suppressed by thiol presence .

-

Oxidation : Thiol groups can oxidize to disulfides, but inert atmospheres minimize this .

Analytical Methods

Scientific Research Applications

Polymer Chemistry

Synthesis of Polyurethanes

Benzenethiol, 4-isocyanato- is primarily utilized in the synthesis of polyurethanes and other polymeric materials. Its isocyanate functional group enables it to react with polyols and amines, forming urethane linkages which are crucial for the production of flexible and rigid foams, elastomers, and coatings. The versatility of this compound allows for the modification of physical properties in the resulting polymers, such as thermal stability, mechanical strength, and chemical resistance.

| Application Area | Description |

|---|---|

| Rigid Polyurethane Foams | Used as thermal insulators in construction and refrigeration. |

| Flexible Foams | Applied in furniture and automotive interiors for comfort. |

| Coatings | Enhances durability and resistance to chemicals in surfaces. |

Medicinal Chemistry

Biological Activity

Recent studies have highlighted the potential biological activities of benzenethiol derivatives, including antibacterial and antifungal properties. The compound’s thiol group can participate in redox reactions, which may contribute to its biological efficacy.

- Case Study: Antibacterial Activity

A study demonstrated that derivatives of benzenethiol exhibited significant antibacterial activity against various strains of bacteria. The minimal inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as a therapeutic agent.

Case Study 1: Synthesis of Benzothiazole Derivatives

In a research article focused on the synthesis of benzothiazole derivatives using benzenethiol, the reaction involved the use of isocyanates to generate compounds with enhanced biological activity. The synthesized compounds were tested for their antimicrobial properties, showing promising results against resistant strains.

Case Study 2: Thiol-Isocyanate Click Reaction

A novel thiol-isocyanate click reaction was developed to create functional materials rapidly. This method utilized benzenethiol and demonstrated high efficiency in generating products with diverse functionalities suitable for various applications in drug delivery systems.

Safety Considerations

While benzenethiol, 4-isocyanato- has valuable applications, safety considerations are paramount due to its potential allergenic properties. Exposure to isocyanates can lead to respiratory issues and skin sensitization; thus, appropriate handling measures should be implemented during its use in industrial applications.

Mechanism of Action

The mechanism of action of Benzenethiol, 4-isocyanato- involves its reactive isocyanate and thiol groups. The isocyanate group can form covalent bonds with nucleophiles, leading to the formation of stable products such as urethanes and ureas. The thiol group can participate in redox reactions, forming disulfides or sulfonic acids, which can further interact with other molecules.

Molecular Targets and Pathways:

Isocyanate Group: Targets nucleophilic sites in molecules, forming covalent bonds.

Thiol Group: Participates in redox reactions, influencing the redox state of biological systems.

Comparison with Similar Compounds

Structural and Functional Group Comparison

Key Observations :

- Reactivity : Isocyanates (-NCO) react with amines/alcohols to form ureas/urethanes, while thiols (-SH) bind to metals or form disulfide bonds . Combining both groups could enable multifunctional crosslinking.

- Toxicity : Benzenethiol exhibits nephrotoxicity and hepatotoxicity in rats (subchronic RfD: 0.0097 mg/kg-day) , whereas isocyanates are respiratory irritants .

Q & A

Basic Research Questions

Q. What are the primary safety considerations when handling benzenethiol derivatives, such as 4-isocyanato-benzenethiol, in laboratory settings?

- Methodological Answer : Benzenethiol and its derivatives are highly reactive and toxic. Key safety measures include:

- Storage : Store under nitrogen in tightly sealed containers at low temperatures to prevent oxidation .

- PPE : Use nitrile gloves, chemical-resistant lab coats, and full-face shields to prevent skin/eye contact, which can cause severe irritation or burns .

- Ventilation : Conduct experiments in fume hoods to avoid inhalation of vapors, which may induce respiratory distress .

- Incompatibilities : Avoid contact with oxidizers (e.g., peroxides, chlorates), strong acids, and alkali metals, as these can trigger violent reactions .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of 4-isocyanato-benzenethiol?

- Methodological Answer :

- Raman/SERS : Surface-enhanced Raman spectroscopy (SERS) is ideal for detecting thiol adsorption on metal surfaces (e.g., Au or Ag nanoparticles) due to its high sensitivity (enhancement factors up to 10<sup>15</sup>) .

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR can identify the isocyanate (-NCO) and thiol (-SH) functional groups, with shifts at ~125 ppm (C=O in isocyanate) and ~3–4 ppm (S-H) .

- GC-MS : Useful for purity analysis, especially when paired with derivatization to stabilize reactive groups .

Q. How can researchers mitigate conflicting reports on the formation of ordered self-assembled monolayers (SAMs) of benzenethiol derivatives on Au(111)?

- Methodological Answer : Contradictory results (e.g., ordered vs. disordered SAMs) arise from experimental conditions. To resolve discrepancies:

- Surface Preparation : Use electrochemical polishing to remove Au oxide layers before adsorption .

- Solvent Choice : Prefer ethanol over water to reduce aggregation during SAM formation .

- DFT Validation : Compare experimental data with computational models (e.g., adsorption energies of ~0.07 eV for physisorption and 0.22 eV for dissociative states) to confirm binding modes .

Advanced Research Questions

Q. What computational approaches are recommended to study the adsorption dynamics of 4-isocyanato-benzenethiol on transition-metal surfaces?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate adsorption energies, charge transfer, and orientation angles. For benzenethiol on Au(111), the thiolate tilt angle is ~30° from the surface normal, with S binding at hollow sites .

- Ab Initio MD : Simulate dissociation pathways (e.g., S-H bond cleavage) and hydrogen desorption (exothermic by 0.42 eV/H atom) .

- Table : Key DFT Parameters for Au(111) Adsorption

| Parameter | Physisorption | Dissociative Adsorption |

|---|---|---|

| Energy (eV) | 0.07 | 0.22 |

| S-Au Distance (Å) | 2.8 | 2.5 |

| Reference |

Q. How does the isocyanate group in 4-isocyanato-benzenethiol influence its reactivity in radical-mediated oxidation reactions?

- Methodological Answer : The -NCO group enhances electrophilicity, facilitating reactions with nucleophiles (e.g., amines) or radicals:

- ROS Pathways : Under red light, O2<sup>•−</sup> generated from photoexcited catalysts (e.g., COFs) converts thiols to sulfur-centered radicals, forming disulfides (R-S-S-R) .

- Competitive Reactions : The isocyanate may react with water to form unstable carbamic acid, requiring anhydrous conditions for radical studies .

Q. What metabolic pathways are hypothesized for benzenethiol derivatives based on in vivo studies?

- Methodological Answer :

- S-Methylation : Liver enzymes convert benzenethiol to methylphenyl sulfide, followed by oxidation to sulfoxides and sulfones .

- Conjugation : Hydroxylated metabolites (e.g., p-hydroxy-methylphenyl sulfone) undergo glucuronidation or sulfation for renal excretion .

- Toxicity : Acute exposure in rats (LD50 = 42.6 mg/kg) correlates with hepatic glutathione depletion, increasing oxidative stress .

Q. Contradiction Analysis

Q. Why do studies report conflicting LC50 values for benzenethiol in rodent models?

- Methodological Answer : Variability arises from exposure duration and species differences:

Properties

CAS No. |

54528-30-2 |

|---|---|

Molecular Formula |

C7H5NOS |

Molecular Weight |

151.19 g/mol |

IUPAC Name |

4-isocyanatobenzenethiol |

InChI |

InChI=1S/C7H5NOS/c9-5-8-6-1-3-7(10)4-2-6/h1-4,10H |

InChI Key |

BPZYWIXVIGKGSF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N=C=O)S |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.